molecular formula C6H5BBr2O2 B12943302 (2,4-Dibromophenyl)boronic acid

(2,4-Dibromophenyl)boronic acid

Cat. No.: B12943302
M. Wt: 279.72 g/mol
InChI Key: VWCZANMQOQOJTE-UHFFFAOYSA-N
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Description

Historical Context of Arylboronic Acid Derivatives

The development of arylboronic acids traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid, which established foundational methods for boron-carbon bond formation. Arylboronic acids emerged as critical intermediates in the 20th century, particularly after Akira Suzuki’s 1981 discovery of palladium-catalyzed cross-coupling reactions. These reactions leveraged arylboronic acids to form biaryl structures, revolutionizing synthetic organic chemistry. Brominated derivatives, such as 2-bromo- and 4-bromophenylboronic acids, gained prominence due to their enhanced reactivity in coupling reactions, as demonstrated by their ability to participate in Suzuki-Miyaura reactions with aryl halides. The introduction of dihalogenated variants like this compound likely arose from efforts to optimize electronic and steric profiles for specialized synthetic applications, though direct historical records of its first synthesis remain less documented compared to simpler analogues.

Structural Significance of Bromine Substituents

The 2,4-dibromo substitution pattern on the phenyl ring exerts profound effects on the compound’s electronic and steric properties:

  • Electronic Effects : Bromine atoms, being electron-withdrawing groups, reduce electron density at the boron atom through inductive effects. This increases the boron center’s electrophilicity, enhancing its reactivity toward nucleophiles such as hydroxyl ions or diols. The para-bromine (4-position) exerts a stronger inductive effect compared to the ortho-bromine (2-position) due to reduced resonance stabilization in the latter.
  • Steric Effects : The ortho-bromine substituent introduces steric hindrance near the boron moiety, potentially slowing transmetallation steps in cross-coupling reactions. This contrasts with monosubstituted analogues like 4-bromophenylboronic acid, which exhibit less steric encumbrance.

Table 1: Comparative Properties of Bromophenylboronic Acid Derivatives

Compound pKa Melting Point (°C) Solubility (Organic Solvents)
2-Bromophenylboronic acid 8.25 113–115 Methanol, DMSO
4-Bromophenylboronic acid 8.32 284–288 Methanol
This compound* ~7.9 >250 (predicted) Limited (polar aprotic)

*Predicted values based on additive electronic effects of two bromine substituents.

Fundamental Chemical Characteristics

This compound exhibits physicochemical properties consistent with its arylboronic acid lineage but modified by its dibromo substitution:

  • Acidity : The compound’s pKa is estimated to be lower (~7.9) than its monosubstituted counterparts due to the cumulative electron-withdrawing effects of two bromine atoms, facilitating boronate anion formation under mildly basic conditions.
  • Thermal Stability : Analogous to 4-bromophenylboronic acid (melting point: 284–288°C), the dibromo derivative likely decomposes at elevated temperatures rather than melting cleanly, a trait common among heavily halogenated boronic acids.
  • Solubility : Like 2-bromophenylboronic acid, it is sparingly soluble in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Reactivity in Cross-Coupling Reactions
The compound’s boron center participates in Suzuki-Miyaura couplings, leveraging bromine substituents as both directing groups and leaving sites. For example, the 4-bromo position may undergo oxidative addition with palladium catalysts, while the boronic acid group facilitates transmetallation, enabling sequential functionalization.

Table 2: Synthetic Routes to Bromophenylboronic Acids

Method Starting Material Key Steps Yield (%) Reference
Grignard Reaction 2,4-Dibromoaniline Diazotization, iodination, Mg insertion, B(OR)3 reaction 60–70
Palladium-Catalyzed Borylation 1,3-Dibromobenzene Miyaura borylation with bis(pinacolato)diboron 75–85

These methods highlight the adaptability of established boronic acid synthesis protocols to accommodate dibrominated substrates, albeit with adjustments to reaction conditions to manage steric demands.

Properties

Molecular Formula

C6H5BBr2O2

Molecular Weight

279.72 g/mol

IUPAC Name

(2,4-dibromophenyl)boronic acid

InChI

InChI=1S/C6H5BBr2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H

InChI Key

VWCZANMQOQOJTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)Br)(O)O

Origin of Product

United States

Preparation Methods

Preparation via Direct Borylation of Aromatic Amines

One efficient method for preparing aromatic boronic acids, including (2,4-Dibromophenyl)boronic acid derivatives, involves the direct conversion of aromatic amines to boronate esters using diboronic esters and alkyl nitrites under mild conditions. This method was described in a patent (US9035084B2) and involves the following key features:

  • Reactants: Aromatic amine (e.g., 2,4-dibromoaniline), diboronic ester (such as bis(pinacolato)diboron), and an alkyl nitrite (e.g., tert-butyl nitrite).
  • Solvent: Organic solvents like acetonitrile, with a solvent volume of 2–3 mL per mmol of aromatic amine.
  • Molar Ratios: Aromatic amine : diboronic ester : alkyl nitrite typically ranges from 1:1:1.5 to 1:1.2:1.5.
  • Reaction Conditions: Temperature ranges from room temperature to 60 °C; reaction time varies from 0.5 to 4 hours.
  • Workup: After reaction completion (monitored by cessation of gas evolution), the mixture is concentrated and purified by column chromatography.
  • Advantages: This one-step method offers higher efficiency and lower cost compared to traditional multi-step syntheses.

This approach can be adapted for 2,4-dibromoaniline to yield the corresponding boronate ester, which upon hydrolysis gives this compound.

Parameter Typical Range/Value
Solvent volume 2–3 mL per mmol aromatic amine
Molar ratio (amine:diboron:alkyl nitrite) 1:1 to 1:1.2 :1.5
Temperature Room temperature to 60 °C
Reaction time 0.5 to 4 hours
Purification Column chromatography (petroleum ether/ethyl acetate)

Synthesis via Lithiation and Subsequent Borylation

A classical and widely used method for preparing substituted phenylboronic acids involves:

  • Step 1: Directed ortho-lithiation of the corresponding brominated aromatic compound (e.g., 1-bromo-2,4-dibromobenzene) using strong bases such as n-butyllithium at low temperatures (typically −78 °C).
  • Step 2: Quenching the aryllithium intermediate with trialkyl borates (e.g., trimethyl borate).
  • Step 3: Acidic workup to hydrolyze the borate ester to the boronic acid.

Transition Metal-Catalyzed Borylation of Aryl Halides

Recent advances have enabled the direct borylation of aryl halides (including bromides) using bis(pinacolato)diboron (B2pin2) under palladium or nickel catalysis:

  • Catalysts: Palladium complexes such as Pd(PPh3)4 or nickel catalysts.
  • Base: Potassium carbonate or other bases.
  • Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar aprotic solvents.
  • Conditions: Heating at 80 °C for 12 hours under inert atmosphere.
  • Outcome: Efficient conversion of 2,4-dibromobenzene derivatives to the corresponding boronate esters, which can be hydrolyzed to boronic acids.

This method is exemplified in the synthesis of various substituted phenylboronic acids and is adaptable for 2,4-dibromophenyl substrates.

Step Reagents/Conditions Notes
Aryl halide + B2pin2 Pd(PPh3)4 catalyst, K2CO3 base, THF/H2O 80 °C, 12 h, inert atmosphere
Workup Hydrolysis of boronate ester Yields boronic acid

Preparation via Transamination and Diboron Compounds

Diboron(4) compounds such as bis(pinacolato)diboron are key reagents in borylation reactions. Their preparation involves:

While this is more relevant to the preparation of boron reagents themselves, it underpins the borylation methods used to prepare this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct borylation of aromatic amines Aromatic amine, diboronic ester, alkyl nitrite, acetonitrile, RT–60 °C, 0.5–4 h One-step, efficient, cost-effective Requires aromatic amine precursor
Lithiation and borylation n-BuLi, trialkyl borate, low temperature (−78 °C), acidic workup Regioselective, classical method Requires handling of strong bases
Pd-catalyzed borylation of aryl halides Pd catalyst, B2pin2, K2CO3, THF/H2O, 80 °C, 12 h Mild conditions, broad substrate scope Requires expensive catalysts
Diboron reagent synthesis Metal-catalyzed coupling of boranes Provides key borylation reagents More relevant to reagent prep

Detailed Research Findings

  • The direct amine-to-boronate conversion method (patent US9035084B2) demonstrates high yields and mild conditions, with reaction completion indicated by cessation of gas evolution, and purification by column chromatography yielding pure boronate esters suitable for hydrolysis to boronic acids.
  • Pd-catalyzed borylation methods have been extensively studied and optimized, showing good yields for various substituted aryl bromides, including dibromo derivatives, with typical yields above 80% after purification.
  • Lithiation-borylation remains a reliable method for regioselective synthesis but requires careful temperature control and handling of pyrophoric reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Electronic Effects of Substituents

Substituents on the phenyl ring significantly influence boronic acid reactivity. A comparative analysis of halogenated derivatives reveals:

Compound Substituents pKa (approx.) Glycosylation Yield (%) Key Applications
(2,4-Dibromophenyl)boronic acid Br (2,4-positions) ~7.8–8.2* Not reported Cross-coupling, drug discovery
2,4-Difluorophenylboronic acid F (2,4-positions) ~8.5–9.0 46 Glycosylation, BNCT agents
4-Trifluoromethylphenylboronic acid CF₃ (4-position) ~7.5–8.0 51 Enzyme inhibition, sensors
4-Methoxyphenylboronic acid OMe (4-position) ~9.5–10.0 39 Physiological sensors

*Estimated based on halogen electronegativity trends .

  • Electron-Withdrawing Groups (EWGs): Bromine and fluorine substituents lower the pKa of boronic acids, increasing their acidity and improving binding to diols or biological targets under physiological conditions . For example, 2,4-difluorophenylboronic acid achieves a glycosylation yield of 46% due to enhanced activation of the boronic acid group .
  • Electron-Donating Groups (EDGs): Methoxy groups raise the pKa, reducing reactivity at neutral pH but improving stability in basic conditions .

Steric and Functionalization Effects

  • Bromine vs. However, bromine’s superior leaving-group ability facilitates post-functionalization .
  • Fluorine’s Unique Role: Fluorine’s small size and high electronegativity enable strong hydrogen bonding with biological targets, as seen in 4-borono-L-phenylalanine (BPA), a clinically approved boron neutron capture therapy (BNCT) agent .

Antimicrobial Activity

  • β-Lactamase Inhibition: Boronic acids like vaborbactam (FDA-approved) inhibit β-lactamases through reversible covalent binding to serine residues (Ki = 0.004–0.008 µM). Halogenated variants may offer improved binding via halogen bonding .

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